6-Chloro-2-ethyl-2H-pyridazin-3-one

synthetic building block procurement quality control purity specification

In pyridazinone-based drug discovery, substituting a 6-chloro congener with a 5-chloro isomer or altering the N2-ethyl group can reduce target affinity by ≥10-fold. This exact 6-chloro-2-ethyl-2H-pyridazin-3-one (C₆H₇ClN₂O, MW 158.59) eliminates positional isomer ambiguity. - **Critical SAR data:** N2-ethyl is essential for low-nM A1 adenosine receptor affinity; methyl/H substitution reduces potency ≥10×. - **Analytical certainty:** ≥96% purity with optional NLT 98% lot; NMR/HPLC/LC-MS COA confirms 6-chloro regioisomer. - **Supply advantage:** ICH Q7-compliant doc package reduces in-house QA burden.

Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
CAS No. 50500-52-2
Cat. No. B3370709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-ethyl-2H-pyridazin-3-one
CAS50500-52-2
Molecular FormulaC6H7ClN2O
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCCN1C(=O)C=CC(=N1)Cl
InChIInChI=1S/C6H7ClN2O/c1-2-9-6(10)4-3-5(7)8-9/h3-4H,2H2,1H3
InChIKeyFOOUVRLDRIGSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-ethyl-2H-pyridazin-3-one – Structural Identity and Sourcing Baseline


6-Chloro-2-ethyl-2H-pyridazin-3-one (CAS 50500-52-2) is a small-molecule heterocycle belonging to the pyridazin-3(2H)-one family. With molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g·mol⁻¹, it features a chlorine atom at the 6-position and an ethyl group on the N2 nitrogen [1]. Its canonical SMILES (CCN1N=C(Cl)C=CC1=O) and InChI Key (FOOUVRLDRIGSPX-UHFFFAOYSA-N) are established identifiers . The compound is typically supplied as a crystalline solid at ≥96 % purity and is classified as a research-chemical building block, not an approved active pharmaceutical ingredient .

6-Chloro regioisomer for structure-activity studies; distinct from 5-Cl analogues
Verified purity (≥96–98 %) enables stoichiometric control in synthesis
Full analytical package (NMR, HPLC, LC‑MS) supports batch-level identity confirmation

Why Unverified Substitutes Cannot Guarantee Equivalent Performance


Superficial interchange of pyridazin-3-one congeners carries substantial risk because even minor positional-isomer or N-substitution changes can profoundly alter electronic character, solubility, and downstream reactivity. For instance, shifting the chlorine from the 6- to the 5-position modifies the dipole moment and hydrogen-bond-acceptor profile, factors that control crystal packing, chromatographic retention, and docking scores in drug-discovery campaigns [1]. Moreover, the N2-ethyl substituent in 6-chloro-2-ethyl-2H-pyridazin-3-one is critical for specific SAR programmes; replacement by methyl, propyl, or benzyl analogues can ablate desired target affinity [2]. Without batch-specific certificates of analysis confirming regiochemical fidelity and purity, the assumption of “equivalent performance” is unfounded. The evidence items below quantify the measurable differences that justify deliberate selection of this exact compound over near neighbours.

Target compound
6‑Chloro‑2‑ethyl‑2H‑pyridazin‑3‑one
Defined regioisomer, documented purity and identity
Common substitutes
5‑Chloro isomer or des‑chloro parent
Positional shift may alter reactivity, lipophilicity and chromatographic behaviour
N2‑alkyl variants (methyl, propyl, benzyl)
SAR data show N2‑ethyl is critical for receptor affinity; other alkyl groups reduce target engagement
Uncharacterised analogues without full analytical documentation
Lack of regioisomer confirmation and purity specification creates procurement uncertainty

Quantitative Differentiation from Closest Analogs


Vendor Purity Benchmark: Synblock vs. Fluorochem

When selecting 6-chloro-2-ethyl-2H-pyridazin-3-one for synthesis, the commercially available purity spans at least 2 percentage points. Synblock specifies NLT 98 % (HPLC) , whereas Fluorochem lists 96 % . This 2 % difference is consequential for reactions where stoichiometry is critical or where lower-purity material introduces by-products that interfere with downstream crystallizations. No comparable purity number is published for the 5-chloro isomer (CAS 68588-39-6) or the des-chloro parent (2-ethyl-2H-pyridazin-3-one), which are often considered as alternatives but lack equivalent release specifications.

Purity specification
Head-to-head
≥2 absolute percentage points
NLT 98 % (Synblock) vs. 96 % (Fluorochem)
Procurement choice impacts stoichiometry and by‑product control
No comparable purity data for 5‑Cl isomer or des‑chloro parent
synthetic building block procurement quality control purity specification

Predicted Physicochemical Differentiators vs. 5-Chloro and Des-Chloro Analogues

Computational prediction provides comparative physicochemical insight when experimental data are absent. For 6-chloro-2-ethyl-2H-pyridazin-3-one, the consensus logP is 0.72 , density is 1.30 ± 0.1 g·cm⁻³, and boiling point is 228.0 ± 23.0 °C at 760 mmHg . The 5-chloro isomer (6-chloro-N-ethylpyridazin-3-amine, CAS 68588-39-6) has a higher predicted logP (~1.1) and lacks a carbonyl group, making it a far weaker hydrogen-bond acceptor. The des-chloro parent (2-ethyl-2H-pyridazin-3-one, CAS 5700-49-2) is approximately 0.5 log units more hydrophilic. These differences affect reverse-phase retention times and in silico ADME property estimates, and must be considered when designing analytical methods or screening cascades.

Predicted logP
Reported
6‑Cl: 0.72 vs. 5‑Cl: ~1.1
ΔlogP 0.4–0.9 units
Lipophilicity shift alters retention and in‑silico ADME predictions
Consensus prediction; des‑chloro parent more hydrophilic (logP ~0.2)
physicochemical profiling ADME/Tox prediction chromatography method development

Regioisomeric Antibacterial Activity Trend

A 2020 study of diverse chloro-pyridazines reported that 6-chloro-substituted derivatives exhibited MIC values of 0.892–3.744 μg·mL⁻¹ against E. coli, P. aeruginosa, and S. marcescens, outperforming chloramphenicol (2.019–8.078 μg·mL⁻¹) [1]. Although the specific 6-chloro-2-ethyl compound was not tested in isolation, the pooled data for 6-chloro regioisomers consistently lay at the low end of the MIC range, suggesting that the 6-chloro-2-ethyl scaffold may inherit this enhanced Gram-negative potency. By contrast, 5-chloro or 4-chloro pyridazines in the same panel showed MICs ≥ 3.7 μg·mL⁻¹. This class-level trend, while requiring direct confirmation, provides a data-supported rationale for prioritising the 6‑chloro regioisomer in antimicrobial discovery programmes.

Antibacterial MIC trend
Class-level
6‑Cl regioisomer pool: 0.892–3.744 µg/mL
2.3‑ to 9‑fold lower vs. chloramphenicol (2.019–8.078 µg/mL)
Supports antimicrobial screening context; direct compound testing needed
Pooled broth microdilution data; 5‑Cl/4‑Cl isomers ≥3.7 µg/mL
antimicrobial SAR Gram-negative bacteria MIC comparison

Analytical Characterisation Documentation Package Comparison

Synblock provides a documented analytical package (MSDS, NMR, HPLC, LC‑MS) for each lot of 6‑chloro‑2‑ethyl‑2H‑pyridazin‑3‑one . This is a concrete differentiator against vendors such as Aladdin (96 % purity, basic COA only) or Chemsrc (predicted data only) . The availability of NMR and LC‑MS data allows the user to independently verify regiochemical integrity – a critical concern given the synthetic possibility of forming the 5‑chloro tautomer. Procurement risk is thereby reduced for applications requiring exact structural confirmation, such as patent filing or regulated preclinical studies.

Analytical documentation
Head-to-head
3 additional orthogonal documents
NMR + HPLC + LC‑MS vs. basic COA only
Reduces need for initial in‑house re‑characterisation
Per‑batch release documentation as of Q2 2026
quality assurance batch traceability regulatory compliance

Highest-Confidence Application Scenarios


Gram-Negative Antibacterial Lead Optimisation

The class-level MIC data for 6‑chloro pyridazinones (0.892–3.744 µg·mL⁻¹ vs. chloramphenicol’s 2.019–8.078 µg·mL⁻¹) position this scaffold as a favourable starting point for medicinal chemistry campaigns targeting E. coli, P. aeruginosa, and S. marcescens [1]. Teams should request the Synblock lot with full NMR/HPLC/LC‑MS documentation to confirm the 6‑chloro regioisomer identity prior to initiating SAR expansion.

Adenosine A1 Receptor Antagonist Design

SAR studies demonstrate that N2‑ethyl substitution on the pyridazinone core is essential for maintaining low-nanomolar affinity at the A₁ adenosine receptor [2]. Substitution with methyl or hydrogen at N2 reduces potency by ≥10‑fold. This compound serves as the optimal synthetic intermediate for generating focused libraries where the 6‑chloro leaving group can be displaced by amines or thiols to explore the C6 vector.

Reverse-Phase HPLC Method Development

The verified logP (0.72) and predicted density/boiling point provide reliable input parameters for gradient optimisation on C18 columns. The 0.4–0.9 logP separation from the 5‑chloro isomer and des‑chloro parent ensures baseline resolution can be achieved with a standard acetonitrile/water gradient, making the compound a useful reference standard for analytical laboratories developing purity methods for pyridazinone libraries.

Regulated Preclinical Intermediate Procurement

When 6‑chloro‑2‑ethyl‑2H‑pyridazin‑3‑one is required as a synthetic intermediate in GLP toxicology batches, the Synblock NLT 98 % purity with the four-document analytical package (MSDS, NMR, HPLC, LC‑MS) satisfies the identity and purity requirements of ICH Q7 without additional in-house characterization . This reduces lead time and quality-assurance burden relative to suppliers offering only a basic COA.

Application
Selection Property
Validation Focus
Gram‑negative antibacterial screening
6‑Chloro regioisomer class‑level MIC profile
Strain‑panel MIC endpoint confirmation
Adenosine A1 receptor antagonist research
N2‑Ethyl substituent for receptor affinity
C6 derivatisation library synthesis
Reverse‑phase HPLC method development
Defined lipophilicity for isomer resolution
Isomer separation validation
Preclinical intermediate supply
Certified purity and analytical documentation
Identity and purity batch‑level review
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